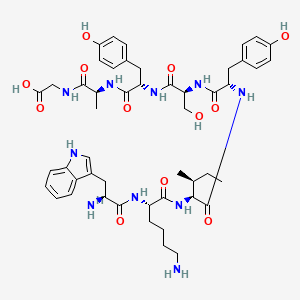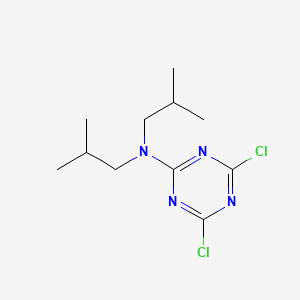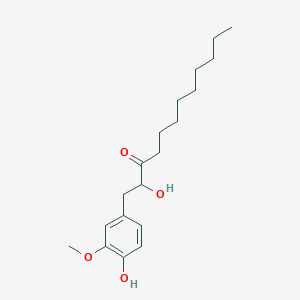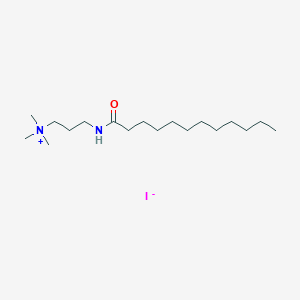
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is a peptide composed of eight amino acids: tryptophan, lysine, isoleucine, tyrosine, serine, tyrosine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.
Aplicaciones Científicas De Investigación
Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A peptide with a similar sequence used as a glucagon-like peptide-1 (GLP-1) receptor agonist for treating type 2 diabetes.
Uniqueness
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids can confer unique binding properties and stability, making it valuable for various research and therapeutic purposes.
Propiedades
Número CAS |
267423-25-6 |
|---|---|
Fórmula molecular |
C49H66N10O12 |
Peso molecular |
987.1 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1 |
Clave InChI |
RFHWGUFJUZWSSU-IVAUIPPSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)

![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
